methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This action can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: Another coumarin derivative with similar MAO-B inhibitory activity.
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-6-methyl-2H-chromen-2-one: A related compound with different substituents on the coumarin core.
Uniqueness
Methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an MAO-B inhibitor makes it a promising candidate for further research in neurodegenerative disease treatment .
Properties
Molecular Formula |
C20H17ClO5 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 2-[7-[(3-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H17ClO5/c1-12-16-7-6-15(25-11-13-4-3-5-14(21)8-13)9-18(16)26-20(23)17(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3 |
InChI Key |
UPYOQHGKWVGQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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